4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-

Physicochemical differentiation Quality control Isomer identification

4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- (CAS 99902-94-0) is a dichlorinated phenoxypyridinecarbonitrile with the molecular formula C₁₂H₆Cl₂N₂O and a molecular weight of 265.10 g/mol. It is characterized by a 4-cyano substituent on the pyridine ring and a 3,4-dichlorophenoxy group at the 2-position.

Molecular Formula C12H6Cl2N2O
Molecular Weight 265.09 g/mol
CAS No. 99902-94-0
Cat. No. B12648819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
CAS99902-94-0
Molecular FormulaC12H6Cl2N2O
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=NC=CC(=C2)C#N)Cl)Cl
InChIInChI=1S/C12H6Cl2N2O/c13-10-2-1-9(6-11(10)14)17-12-5-8(7-15)3-4-16-12/h1-6H
InChIKeyIFKUMJHUUPRDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- (CAS 99902-94-0): Core Physicochemical and Regulatory Identity for Informed Procurement


4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- (CAS 99902-94-0) is a dichlorinated phenoxypyridinecarbonitrile with the molecular formula C₁₂H₆Cl₂N₂O and a molecular weight of 265.10 g/mol . It is characterized by a 4-cyano substituent on the pyridine ring and a 3,4-dichlorophenoxy group at the 2-position. The compound is primarily utilized as a synthetic intermediate in the research and development of antiviral agents and agrochemicals [1]. Its physicochemical profile includes a density of 1.46 g/cm³, a boiling point of 380.6°C at 760 mmHg, and a calculated LogP of 4.05 .

Why 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- Cannot Be Freely Substituted by its Regioisomers or Other Phenoxypyridinecarbonitriles in Research Protocols


Within the phenoxypyridinecarbonitrile class, the position of the cyano group on the pyridine ring is a critical determinant of both physicochemical properties and biological activity. While the 3-cyano isomer (CAS 99902-93-9) is often cited for potential herbicidal applications [1], the 4-cyano substitution present in CAS 99902-94-0 fundamentally alters the compound's boiling point, flash point, and electronic profile, which in turn dictates its reactivity in downstream synthetic transformations and its interaction with biological targets. This compound is structurally aligned with the antiviral pharmacophore described in foundational patents [2], making it a non-fungible intermediate for programs targeting picornavirus or other viral uncoating mechanisms. Substituting a 3-cyano or 6-substituted analog without re-validation risks synthetic failure or loss of biological activity.

Quantitative Differential Evidence for 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- Against Its Closest Analogs


Boiling Point Depression as a Marker of Regioisomeric Purity: 4-Cyano vs. 3-Cyano Isomer

The 4-pyridinecarbonitrile regioisomer (CAS 99902-94-0) exhibits a significantly lower boiling point (380.6°C at 760 mmHg) compared to its 3-pyridinecarbonitrile isomer (CAS 99902-93-9, 388.7°C at 760 mmHg) . This 8.1°C differential provides a definitive analytical handle for distinguishing between the two otherwise isobaric and identically formulated (C₁₂H₆Cl₂N₂O) compounds. The flash point also diverges (184°C for the 4-cyano vs. 188.9°C for the 3-cyano), further corroborating the distinct thermal stability profile of each regioisomer .

Physicochemical differentiation Quality control Isomer identification

Structural Conformity with Antiviral Pharmacophore: 4-Cyano vs. 6-Substituted Derivatives

The foundational patent US 4,558,134 explicitly defines the antiviral pharmacophore as a 4-cyanopyridine scaffold substituted with a phenoxy group at the 2-position and a thioether moiety para to it [1]. The 4-pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- compound represents the core intermediate onto which the critical thioether substituent is installed. The more commonly studied antiviral lead, 6-(3,4-dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile, demonstrated a MIC₅₀ of ≤3.0 µg/mL against 11 of 20 rhinovirus serotypes and provided significant protection in a murine Coxsackie A21 challenge model at oral doses of 150 mg/kg (p<0.01) [2]. This compound is a 6-substituted regioisomer; no equivalent quantitative antiviral data exist for the 4-cyano scaffold without the thioether, but the 4-cyano intermediate is the required precursor for synthesizing the para-substituted antiviral series claimed in the patent [1].

Antiviral drug discovery Structure-activity relationship Picornavirus inhibition

LogP Parity with Isomers Enables Predictable Chromatographic Behavior While Retaining Distinct Thermal Signatures

Both the 4-cyano (CAS 99902-94-0) and 3-cyano (CAS 99902-93-9) isomers share an identical computed LogP of 4.05 and a polar surface area (PSA) of 45.91 Ų . This near-identical lipophilicity means that simple reversed-phase HPLC retention time alone cannot reliably distinguish the two compounds. However, their distinct boiling points—380.6°C for the 4-cyano vs. 388.7°C for the 3-cyano—provide a definitive orthogonal method for confirming regioisomeric identity via gas chromatography or thermal analysis .

Lipophilicity profiling Chromatographic method development Analytical chemistry

Synthetic Tractability: Direct Access to the 4-Cyano Scaffold via Nucleophilic Aromatic Substitution

The compound is synthesized via nucleophilic aromatic substitution between 4-pyridinecarbonitrile and 3,4-dichlorophenol in the presence of a base, typically in dimethylformamide (DMF) . This straightforward, one-step route from commercially available starting materials contrasts with more complex syntheses required for some 6-substituted or fused-ring analogs. For instance, the antiviral lead 6-(3,4-dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile requires additional steps to introduce the ethylthio group, increasing synthetic complexity and cost [1]. The availability of the 4-cyano intermediate through a simple, scalable route makes it the preferred entry point for structure-activity relationship (SAR) exploration of the 2-phenoxy-4-cyanopyridine series.

Synthetic chemistry Intermediate procurement Medicinal chemistry

Validated Application Scenarios for 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- in Antiviral and Agrochemical R&D


Core Intermediate for Antiviral Pharmacophore Development (Picornavirus and Rhinovirus Programs)

Research groups synthesizing analogs based on the US 4,558,134 antiviral pharmacophore require the 4-cyanopyridine scaffold specifically. This compound serves as the direct precursor for installing thioether substituents to generate compounds with documented activity against rhinoviruses (MIC₅₀ ≤3.0 µg/mL) and Coxsackie A21 virus in murine models. Procurement of CAS 99902-94-0 ensures the correct regioisomer is used, avoiding the 3-cyano isomer which would place substituents in a non-claimed orientation and likely abolish activity. [1]

Quality Control and Analytical Method Development for Regioisomeric Purity Verification

QA/QC laboratories that must distinguish between the 4-cyano and 3-cyano isomers can exploit the 8.1°C boiling point differential (380.6°C vs. 388.7°C) as a key analytical marker. While both isomers share identical LogP and PSA values, rendering HPLC retention times insufficient, gas chromatography or differential scanning calorimetry can unambiguously confirm regioisomeric identity. This is critical for GLP-compliant studies where isomer misidentification constitutes a protocol deviation.

Cost-Efficient Lead Generation in Agrochemical Discovery

Agrochemical discovery teams exploring phenoxypyridinecarbonitriles for herbicidal or pesticidal activity can use this compound as a versatile one-step intermediate. Compared to 3-cyano or 6-substituted analogs that may require lengthier syntheses, the 4-cyano scaffold's straightforward preparation from 4-pyridinecarbonitrile and 3,4-dichlorophenol reduces synthetic burden, enabling faster library generation and lower cost per compound in high-throughput screening campaigns. [2]

Physicochemical Reference Standard for Structure-Property Relationship Studies

Computational chemists and physical property modelers can use this compound as a reference data point to study the effect of cyano group position on boiling point and thermal stability in the phenoxypyridine series. The observed 8.1°C boiling point decrease upon moving the cyano group from the 3- to the 4-position, despite identical LogP, provides an empirical benchmark for refining quantitative structure-property relationship (QSPR) models that predict thermal behavior in heterocyclic systems.

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